molecular formula C19H35N3O8S4 B14671281 Ethanethiol, 2,2'-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) CAS No. 41287-20-1

Ethanethiol, 2,2'-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester)

Cat. No.: B14671281
CAS No.: 41287-20-1
M. Wt: 561.8 g/mol
InChI Key: PBTJOTZZTRRCSV-UHFFFAOYSA-N
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Description

Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is a complex organosulfur compound It is characterized by the presence of ethanethiol groups linked through a pyridine ring and oxypentamethyleneimino chains, with hydrogen sulfate ester groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) typically involves multi-step organic reactions. One common method includes the reaction of ethanethiol with pyridine derivatives under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with oxypentamethyleneimino groups and hydrogen sulfate esters to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and yields. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) involves its interaction with molecular targets through its thiol and ester groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethiol, 2,2’-(2,6-pyridinediyl)bis(oxypentamethyleneimino-, bis (hydrogen sulfate) (ester) is unique due to its complex structure, which combines multiple functional groups. This complexity allows for diverse reactivity and applications, distinguishing it from simpler thiol compounds .

Properties

CAS No.

41287-20-1

Molecular Formula

C19H35N3O8S4

Molecular Weight

561.8 g/mol

IUPAC Name

2,6-bis[5-(2-sulfosulfanylethylamino)pentoxy]pyridine

InChI

InChI=1S/C19H35N3O8S4/c23-33(24,25)31-16-12-20-10-3-1-5-14-29-18-8-7-9-19(22-18)30-15-6-2-4-11-21-13-17-32-34(26,27)28/h7-9,20-21H,1-6,10-17H2,(H,23,24,25)(H,26,27,28)

InChI Key

PBTJOTZZTRRCSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCCCCCNCCSS(=O)(=O)O)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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